N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C22H26FN3O5S and its molecular weight is 463.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of Rosuvastatin (6S)-Lactone Impurity, also known as N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide, is the enzyme hydroxymethyl glutaryl coenzyme A reductase (HMG-CoA) . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the synthesis of cholesterol in the body .
Mode of Action
Rosuvastatin (6S)-Lactone Impurity acts as a selective, competitive inhibitor of HMG-CoA reductase . By binding to this enzyme, it prevents the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonic acid, a precursor of cholesterol . This inhibition results in a decrease in cholesterol synthesis, leading to a reduction in the levels of low-density lipoprotein cholesterol (LDL-C) and an increase in high-density lipoprotein cholesterol (HDL-C) .
Biochemical Pathways
The compound affects the mevalonate pathway , which is the metabolic pathway that produces cholesterol and other isoprenoids . By inhibiting HMG-CoA reductase, the compound disrupts this pathway, leading to a decrease in cholesterol synthesis . This can have downstream effects on various cellular processes that rely on cholesterol, including cell membrane integrity and the synthesis of steroid hormones .
Pharmacokinetics
The pharmacokinetics of Rosuvastatin (6S)-Lactone Impurity involve several processes, including active uptake by OATP2B1, OATP1B1/OATP1B3, and OAT3 , active efflux by BCRP and Pgp , metabolism by CYP2C9 , and passive glomerular filtration . These processes determine the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which in turn impact its bioavailability .
Result of Action
The molecular and cellular effects of Rosuvastatin (6S)-Lactone Impurity’s action primarily involve a reduction in cholesterol levels . This can lead to a decrease in the formation of atherosclerotic plaques, thereby reducing the risk of cardiovascular diseases . The compound may also have anti-inflammatory effects, potentially lowering serum levels of TNF-alpha and IL-6 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Rosuvastatin (6S)-Lactone Impurity. It is also hydrolytically stable and predicted to undergo rapid degradation via photolysis . These environmental factors can affect the compound’s persistence in the environment and potential environmental risk .
Properties
IUPAC Name |
N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-11(2)20-17-10-16(18-8-13(27)9-19(28)31-18)15-7-12(23)5-6-14(15)21(17)25-22(24-20)26(3)32(4,29)30/h5-7,11,13,16,18,27H,8-10H2,1-4H3/t13-,16+,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAHUUGOOLLUEH-SKDZVZGDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C4CC(CC(=O)O4)O)N(C)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC2=C1C[C@@H](C3=C2C=CC(=C3)F)[C@@H]4C[C@H](CC(=O)O4)O)N(C)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.